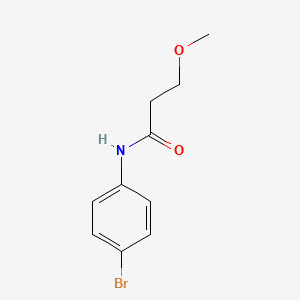

N-(4-bromophenyl)-3-methoxypropanamide

Description

Significance of Propanamide Derivatives in Contemporary Chemical Research

Propanamide and its derivatives are a class of organic compounds characterized by a carboxamide group attached to a propyl chain. wikipedia.org This structural motif is a cornerstone in medicinal chemistry and materials science due to its chemical stability and ability to participate in hydrogen bonding.

Propanamide derivatives are integral to drug design and discovery. wisdomlib.org The propanamide scaffold is found in a wide array of pharmacologically active molecules. For instance, derivatives have been investigated for their potential as anticancer agents, with some showing potent activity against various cancer cell lines. nih.govnih.govmdpi.com Researchers have also designed and synthesized propanamide derivatives as potent antagonists for the sigma-1 (σ1) receptor and agonists for the mu (μ) opioid receptor, highlighting their potential in treating neuropathic pain. nih.gov Furthermore, studies have explored propanamide-based conjugates as dual inhibitors for enzymes like urease and cyclooxygenase-2, which could lead to new treatments for pathological disorders involving these enzymes. nih.gov The versatility of the propanamide scaffold allows for the synthesis of diverse molecular libraries, making it a "privileged structure" in the search for new therapeutic agents. researchgate.net

Key Research Areas for Propanamide Derivatives:

| Area of Research | Example Application / Target | Reference |

|---|---|---|

| Oncology | Potent activity against ovarian cancer cells and other tumor lines. | nih.govnih.govmdpi.com |

| Neuropathic Pain | Sigma-1 (σ1) receptor antagonists and mu (μ) opioid receptor agonists. | nih.gov |

| Anti-inflammatory | Derivatives of NSAIDs like Ketoprofen and Ibuprofen to reduce side effects. | medipol.edu.tr |

| Enzyme Inhibition | Dual inhibitors of urease and cyclooxygenase-2 (COX-2). | nih.gov |

| Infectious Diseases | Investigated as potential leishmanicidal agents. | mdpi.com |

Overview of Brominated Organic Compounds in Synthetic Chemistry

Brominated organic compounds, or organobromines, are molecules containing at least one carbon-bromine bond. The introduction of a bromine atom into an organic molecule, a process known as bromination, is a fundamental transformation in synthetic chemistry. youtube.com Bromine's unique properties, being one of the least reactive and most selective halogens, make it a valuable tool for chemists. ascensusspecialties.com

The utility of brominated compounds stems from two primary aspects: their own intrinsic bioactivity and their role as versatile synthetic intermediates. ascensusspecialties.com Brominated aromatic rings are key structural components in many commercially available brominated flame retardants (BFRs). researchgate.net In medicinal chemistry, brominated intermediates are crucial for manufacturing pharmaceuticals such as anticancer, antiviral, and anticonvulsant drugs. ascensusspecialties.com

The bromine atom serves as a "reactive handle," allowing for further molecular modifications. acsgcipr.org It is an excellent leaving group in nucleophilic substitution reactions and is widely used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler brominated precursors. wku.edu This reactivity allows chemists to strategically introduce bromine and then replace it to build up more complex target molecules, a common strategy in the synthesis of novel materials and active pharmaceutical ingredients (APIs). ascensusspecialties.comwku.edu

Applications of Brominated Compounds in Synthesis:

| Application Area | Description | Reference |

|---|---|---|

| Synthetic Intermediates | Used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. | wku.edu |

| Pharmaceutical Manufacturing | Building blocks for APIs, including anticancer and antiviral agents. | ascensusspecialties.com |

| Functional Group Interconversion | The C-Br bond acts as a site for introducing other functional groups. | acsgcipr.org |

| Regioselective Synthesis | Allows for the precise placement of functional groups on an aromatic ring. | ascensusspecialties.comwku.edu |

Positioning of N-(4-Bromophenyl)-3-Methoxypropanamide within Amidic Architectures

This compound integrates the key features of the aforementioned chemical classes into a single molecule. Its structure is built upon a stable propanamide linkage, connecting a methoxy-substituted aliphatic chain to a brominated aromatic ring. This specific arrangement, known as an N-aryl amide architecture, is of significant interest in medicinal chemistry.

The N-(4-bromophenyl) group provides several important features. The aromatic ring is a common scaffold in drug design, often interacting with biological targets through various non-covalent forces. researchgate.net The bromine atom at the para-position significantly influences the electronic properties of the ring and enhances lipophilicity, which can affect how the molecule is absorbed and distributed in biological systems. ascensusspecialties.com Crucially, this bromine atom also serves as a key synthetic handle for further chemical elaboration via cross-coupling reactions, allowing this compound to be a building block for more complex molecules. wku.edu

The 3-methoxypropanamide (B1366321) portion contributes a flexible chain and an amide bond, which is a critical functional group in many biological molecules and drugs due to its ability to act as both a hydrogen bond donor and acceptor. The methoxy (B1213986) group can also influence the molecule's solubility and metabolic stability. The synthesis of such a structure would typically involve an amide coupling reaction between 4-bromoaniline (B143363) and 3-methoxypropanoic acid or its activated derivative, a common and well-established method in organic chemistry. quora.com

By combining a stable, functional amide linkage with a synthetically versatile brominated aromatic ring, this compound represents a scaffold with potential for biological screening and as an intermediate in the synthesis of more elaborate chemical structures. Research on related N-aryl propanamides has shown their potential as leishmanicidal agents, further underscoring the relevance of this molecular design. mdpi.com

Properties of this compound and Related Compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C10H12BrNO2 | 258.11 |

| N-(4-bromophenyl)-3-phenylpropanamide | C15H14BrNO | 304.19 |

| N-[(4-bromophenyl)methyl]-3-propoxypropanamide | C13H18BrNO2 | 300.19 |

| 2-Amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | 208.26 |

Properties

IUPAC Name |

N-(4-bromophenyl)-3-methoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-7-6-10(13)12-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZRRFXDUFEAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 4 Bromophenyl 3 Methoxypropanamide and Analogues

Established Synthetic Routes for 3-Methoxypropanamide (B1366321) Core Structures

The formation of the 3-methoxypropanamide core is a critical step, relying on the creation of an amide linkage. This transformation is a cornerstone of organic synthesis, with numerous reliable methods developed for its execution.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that typically requires activation of the carboxylic acid. For substrates like substituted anilines, various strategies have been developed. Metal-catalyzed direct amidation presents an attractive, atom-economical approach. nih.gov Catalysts based on titanium, such as titanium(IV) isopropoxide or titanium tetrachloride (TiCl₄), can facilitate the direct condensation of carboxylic acids and anilines, often under reflux conditions. nih.gov Another approach involves the use of phosphine-based reagents. The combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can mediate amidation, though the outcome is highly dependent on the sequence of reagent addition to avoid the formation of undesired acid anhydrides. rsc.org Silane-based coupling agents, such as tetramethoxysilane, also offer a solvent-free method for forming amide bonds between carboxylic acids and amines in good to excellent yields. researchgate.net

The most common and versatile strategy for amide bond formation involves the in-situ activation of the carboxylic acid using a coupling reagent. Carbodiimides are a prominent class of such reagents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDAC) being a widely used example due to its water-soluble urea (B33335) byproduct, which simplifies purification. nih.gov The reaction mechanism involves the attack of the carboxylate on the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (e.g., a substituted aniline) to form the desired amide. nih.govchemicalforums.com To enhance efficiency and suppress side reactions, such as racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. chemicalforums.com These additives react with the O-acylisourea to form an activated ester, which is more stable but still highly reactive toward the amine. A typical procedure involves stirring the carboxylic acid, amine, EDCI, and an additive like 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.gov

In many amidation protocols, particularly those involving amine hydrochloride salts or when acidic byproducts are generated, a non-nucleophilic organic base is essential for reaction optimization. Triethylamine (B128534) (TEA) is frequently employed for this purpose. researchgate.net Its primary role is to act as a proton scavenger, neutralizing any acid present in the reaction mixture. chemicalforums.comresearchgate.net For instance, if the amine component is used as a hydrochloride salt, TEA is required to liberate the free, nucleophilic amine. Similarly, during the activation of a carboxylic acid with reagents that produce acidic byproducts (like HCl from acyl chlorides), TEA traps the acid, driving the equilibrium towards product formation. researchgate.net However, the choice of base is critical and context-dependent; in reactions catalyzed by certain Lewis acids like TiCl₄, tertiary amines such as triethylamine may be unsuitable due to their reactivity with the catalyst itself. nih.gov In such cases, a less reactive base like pyridine (B92270) might be preferred. nih.gov

Targeted Synthesis of N-(4-Bromophenyl)-3-Methoxypropanamide

The specific synthesis of the title compound involves the direct application of the principles outlined above to its unique precursors.

The successful synthesis of this compound relies on the availability of its two constituent building blocks: 3-methoxypropanoic acid and 4-bromoaniline (B143363).

3-Methoxypropanoic Acid: This precursor is a commercially available liquid. sigmaaldrich.com It can be synthesized through various routes, including the reaction of methanol (B129727) with β-propiolactone or from methyl 3-methoxypropionate. chemsrc.com

4-Bromoaniline: The synthesis of 4-bromoaniline from aniline (B41778) requires a protection-deprotection strategy to achieve selective monobromination at the para position. ambeed.com The high reactivity of the aniline ring, due to the electron-donating amino group, would otherwise lead to polysubstitution, primarily yielding 2,4,6-tribromoaniline. ambeed.com The standard procedure involves:

Protection: Aniline is first reacted with acetic anhydride (B1165640) to form N-phenylethanamide (acetanilide). This conversion of the amine to an amide reduces the activating effect of the nitrogen lone pair on the aromatic ring and provides steric hindrance at the ortho positions. ambeed.comdoubtnut.comgraduateway.com

Bromination: The resulting acetanilide (B955) is then treated with bromine in a solvent like acetic acid. The acetamido group is an ortho-, para-director, but due to steric bulk, electrophilic substitution occurs predominantly at the less hindered para-position, yielding N-(4-bromophenyl)ethanamide. graduateway.com

Deprotection: The final step is the hydrolysis of the amide group, typically by heating with an aqueous acid (like HCl) or base, to remove the acetyl protecting group and yield the final product, 4-bromoaniline. doubtnut.comgraduateway.com

Table 1: Physicochemical Properties of Key Precursors

| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|

| 3-Methoxypropanoic Acid | C₄H₈O₃ | 104.10 | Liquid | |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | Solid |

To synthesize this compound, 3-methoxypropanoic acid and 4-bromoaniline are coupled. A reliable method involves the use of a carbodiimide coupling agent. nih.govchemicalforums.com The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM).

Table 2: Representative Reaction Conditions for Amide Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 3-Methoxypropanoic Acid, 4-Bromoaniline | Building blocks for the target molecule. |

| Coupling Agent | EDCI (1.1-1.5 eq.) | Activates the carboxylic acid for nucleophilic attack. nih.gov |

| Additive | HOBt or DMAP (0.1-1.2 eq.) | Suppresses side reactions and increases reaction rate. nih.govchemicalforums.com |

| Base | Triethylamine (1.5-2.0 eq.) | Neutralizes acidic byproducts and liberates free amine if a salt is used. chemicalforums.com |

| Solvent | Dichloromethane (DCM) | Provides a medium for the reaction. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Reaction Time | 4-24 hours | Allows for the completion of the reaction. |

The procedure generally involves dissolving 3-methoxypropanoic acid, 4-bromoaniline, and an additive like HOBt in DCM. The mixture is cooled in an ice bath before the addition of EDCI and triethylamine. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC). Work-up typically involves washing the organic layer with dilute acid and base to remove unreacted starting materials and byproducts, followed by drying and evaporation of the solvent to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For the synthesis of propanamide derivatives like this compound, several advanced techniques align with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis of Propanamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful green technology for accelerating chemical reactions. nih.govsphinxsai.com Unlike conventional heating methods, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction time, increased product yields, and improved purity. nih.govsphinxsai.comyoutube.com This technique is particularly effective for amide bond formation.

A notable green method for the direct synthesis of amides from carboxylic acids and amines utilizes microwave irradiation under solvent-free conditions. nih.govnih.gov This approach often employs a catalyst, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), in minute quantities (e.g., 2 mol%). nih.govnih.gov The reaction proceeds quickly and efficiently, and because it is solvent-free, it minimizes the generation of hazardous waste. nih.gov The isolation of the final amide product is often simplified, sometimes eliminating the need for chromatographic purification, which further enhances the environmental friendliness of the protocol. nih.govnih.gov The benefits of this approach include high efficiency, robustness, and a significant reduction in waste, making it a major advancement in green chemistry for amide synthesis. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours youtube.com |

| Energy Efficiency | Lower | Higher youtube.comyoutube.com |

| Product Yield | Often lower | Generally higher sphinxsai.comyoutube.com |

| By-products | More likely | Reduced formation nih.gov |

| Solvent Use | Often requires solvents | Can be performed solvent-free nih.govsphinxsai.com |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow processing, is another transformative technology with significant advantages for the synthesis of pharmaceutical ingredients and other fine chemicals. amt.ukasynt.com In a flow system, reagents are continuously pumped through a reactor where they mix and react. amt.uk This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processing. asynt.comresearchgate.net

The key benefits of flow chemistry for the production of propanamide derivatives include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risks associated with highly exothermic or hazardous reactions. amt.ukasynt.com

Scalability: Scaling up production is achieved by running the system for longer periods or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. asynt.comnih.gov

Improved Efficiency: Enhanced mass and heat transfer lead to faster reactions, higher yields, and cleaner products. amt.ukasynt.comresearchgate.net

Automation: Flow systems can be easily automated, allowing for high-throughput synthesis and optimization of reaction conditions. asynt.comvapourtec.com

These features make flow chemistry a powerful tool for the industrial-scale manufacturing of this compound and its analogues, bridging the gap between laboratory-scale discovery and large-scale production. asynt.comnih.gov

Catalytic Strategies for Efficient Amide Formation (e.g., LiCl-Promoted Amination)

The formation of the amide bond is a cornerstone of organic synthesis, and numerous catalytic strategies have been developed to improve its efficiency. researchgate.netmdpi.com Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium carboxylate salt, but catalysts can overcome this hurdle. mdpi.com

One specific and efficient method involves the use of lithium chloride (LiCl) to promote the amination of β-methoxy amides. nih.govrsc.org This reaction provides a pathway for synthesizing analogues where the methoxy (B1213986) group is replaced by an amine. The proposed mechanism involves the chelation of the lithium cation to the oxygen atoms of the amide, which facilitates the elimination of methanol (MeOH). nih.gov This elimination step forms an α,β-unsaturated amide intermediate, which then undergoes a Michael addition with the incoming amine to yield the final product. nih.gov This method is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org

Other catalytic systems for direct amidation include:

Ceric Ammonium Nitrate (CAN): As mentioned previously, CAN is an effective catalyst under microwave conditions. nih.govmdpi.com

Boronic Acids: Novel boronic acid derivatives have been developed as catalysts for the direct synthesis of amides from carboxylic acids and amines. researchgate.net

Zirconium- and Hafnium-based Catalysts: These Lewis acid complexes can enable amide formation under relatively mild conditions without the need for dehydrating agents. mdpi.com

Table 2: Examples of Catalytic Systems for Amide Formation

| Catalyst System | Reactants | Key Features |

|---|---|---|

| LiCl | β-methoxy amides + Amines | Mild conditions, good functional group tolerance. nih.govrsc.org |

| Ceric Ammonium Nitrate (CAN) | Carboxylic acids + Amines | Effective with microwave irradiation, solvent-free option. nih.govmdpi.com |

| Ortho-(sulfonyloxy)benzeneboronic acids | Carboxylic acids + Amines | High catalytic activity for a range of substrates. researchgate.net |

| Zr/Hf-based POM complexes | Carboxylic acids + Amines | Reusable catalyst, no molecular sieves required. mdpi.com |

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound involves targeted chemical modifications to its core structure. These changes can be made to the phenyl ring or the methoxypropanamide side chain to explore structure-activity relationships or alter physicochemical properties.

Modification of the Phenyl Ring Substituents

The bromophenyl group offers a versatile scaffold for derivatization. The nature and position of substituents on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and conformational preferences. nih.govscience.gov

Strategies for modifying the phenyl ring include:

Varying Halogen Substituents: The bromo-substituent at the para-position can be replaced with other halogens (e.g., chloro, fluoro) or moved to the ortho- or meta-positions. These changes can modulate the reactivity of the aryl ring in subsequent reactions. nih.gov

Introducing Electron-Withdrawing or -Donating Groups: The addition of electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) can alter the electronic environment of the ring. science.govnih.gov Theoretical studies show that electron-withdrawing groups generally increase the rate of nucleophilic aromatic substitution. nih.govijcrcps.com

Cross-Coupling Reactions: The bromine atom can be replaced with other functional groups via transition-metal-catalyzed cross-coupling reactions, a common strategy for building molecular complexity.

The choice of substituent can have a predictable effect on the molecule's properties. For instance, non-polar groups tend to increase lipophilicity, while polar groups decrease it. nih.gov These modifications are crucial for fine-tuning the biological activity and pharmacokinetic profile of a lead compound.

Alterations in the Methoxypropanamide Chain

The methoxypropanamide chain provides several sites for chemical modification to generate a diverse range of analogues.

Key modification strategies include:

Displacement of the Methoxy Group: The methoxy group can act as a leaving group in nucleophilic substitution reactions. As seen in LiCl-promoted amination, it can be replaced by various amines to generate a library of new amide derivatives. nih.gov

N-Arylation/Alkylation: The amide nitrogen can be further functionalized. Mild reaction conditions using nickel-photoredox catalysis enable the N-arylation of secondary amides with a wide variety of aryl bromides, tolerating sensitive functional groups. chemistryviews.org

Chain Homologation or Isomerization: The three-carbon propanamide chain can be lengthened or shortened. Alternatively, the positions of the methoxy group and the amide linkage can be altered to create structural isomers.

Formation of Unsaturated Analogues: Elimination reactions can be used to create α,β-unsaturated amide derivatives. For example, treating related N-aryl 3-(phenylsulfonyl)propanamides with a base can produce N-aryl 2-alkenamides. researchgate.net

These derivatization strategies allow for a systematic exploration of the chemical space around the parent molecule, facilitating the development of analogues with optimized properties.

Introduction of Heterocyclic Moieties onto the N-Phenylpropanamide Scaffold

The incorporation of heterocyclic rings into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to enhance biological activity, modulate physicochemical properties, and explore new structure-activity relationships (SAR). taylorfrancis.comijnrd.orgnih.gov The N-phenylpropanamide scaffold, particularly this compound, serves as a versatile template for such modifications, primarily through transformations involving the bromine substituent on the phenyl ring. Palladium-catalyzed cross-coupling reactions are a cornerstone of these synthetic approaches, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds to introduce a wide array of heterocyclic systems. researchgate.netnih.gov

One of the most prevalent methods for introducing heterocyclic moieties is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This reaction typically involves the coupling of the aryl bromide (this compound) with a heterocyclic boronic acid or boronate ester in the presence of a palladium catalyst and a base. The versatility of this reaction allows for the introduction of a diverse range of both electron-rich and electron-deficient heterocycles.

For instance, the synthesis of furan-containing analogues can be achieved by coupling this compound with a suitable furan (B31954) boronic acid. A representative reaction would involve treating the starting material with furan-2-boronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water. researchgate.net The reaction is typically heated to ensure completion. This methodology has been successfully applied to the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, demonstrating its feasibility for related scaffolds. nih.gov

Similarly, thiophene-containing derivatives can be synthesized. The reaction of this compound with a thiophene (B33073) boronic acid, such as thiophene-2-boronic acid or thiophene-3-boronic acid, under standard Suzuki-Miyaura conditions would yield the corresponding N-(4-(thiophen-2-yl)phenyl)-3-methoxypropanamide or N-(4-(thiophen-3-yl)phenyl)-3-methoxypropanamide. The choice of catalyst, base, and solvent can be optimized to maximize the yield of the desired product. nih.gov

Nitrogen-containing heterocycles, which are of significant interest in drug discovery due to their ability to form hydrogen bonds and act as bioisosteres, can also be introduced via this method. nih.gov For example, coupling with pyridine-3-boronic acid or pyrimidine-5-boronic acid would lead to the formation of pyridine and pyrimidine (B1678525) substituted analogues, respectively. The reaction conditions for these couplings are generally similar to those used for other heterocyclic boronic acids, although optimization may be required depending on the specific substrates.

The following interactive table summarizes representative Suzuki-Miyaura cross-coupling reactions for the introduction of various heterocyclic moieties onto the this compound scaffold. The data presented is based on established methodologies for analogous compounds. researchgate.netnih.govnih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Heterocyclic Analogues of this compound

| Heterocyclic Boronic Acid | Product | Catalyst | Base | Solvent | Reaction Conditions | Yield (%) |

| Furan-2-boronic acid | N-(4-(furan-2-yl)phenyl)-3-methoxypropanamide | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Reflux, 12 h | 75-85 |

| Thiophene-2-boronic acid | N-(4-(thiophen-2-yl)phenyl)-3-methoxypropanamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 95 °C, 12 h | 70-80 |

| Pyridine-3-boronic acid | N-(4-(pyridin-3-yl)phenyl)-3-methoxypropanamide | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 °C, 18 h | 65-75 |

| Pyrimidine-5-boronic acid | N-(4-(pyrimidin-5-yl)phenyl)-3-methoxypropanamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 95 °C, 12 h | 60-70 |

Yields are estimated based on analogous reactions reported in the literature.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions such as the Stille, Heck, and Buchwald-Hartwig amination reactions can also be envisioned for the introduction of heterocyclic systems, although these are sometimes less commonly employed for this specific purpose compared to the Suzuki coupling.

While the primary focus is often on modifying the N-phenyl ring, synthetic strategies can also be devised to introduce or form heterocyclic rings on the propanamide side chain. For instance, intramolecular cyclization reactions could be employed if the propanamide chain is first functionalized with appropriate reactive groups. However, the introduction of heterocycles via cross-coupling on the readily available bromo-substituted phenyl ring remains the more direct and widely documented approach for generating structural diversity in this class of compounds.

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl 3 Methoxypropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing various NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would provide crucial information about the electronic environment of each proton in N-(4-bromophenyl)-3-methoxypropanamide. The expected signals would include:

Aromatic Protons: The protons on the 4-bromophenyl ring would typically appear as two doublets in the aromatic region (approximately δ 7.0-7.6 ppm). The coupling pattern would confirm their para substitution.

Amide Proton (N-H): A broad singlet corresponding to the amide proton would be observed, with its chemical shift being highly dependent on solvent and concentration.

Aliphatic Protons: The protons of the 3-methoxypropanamide (B1366321) chain would show distinct signals. The methylene (B1212753) group adjacent to the carbonyl (C2-H₂) would likely appear as a triplet. The methylene group adjacent to the methoxy (B1213986) group (C3-H₂) would also be a triplet, and the methoxy group itself (O-CH₃) would present as a sharp singlet around δ 3.3-3.4 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, distinct signals would be expected for:

Carbonyl Carbon: The amide carbonyl carbon (C=O) would be found significantly downfield (typically δ 170-175 ppm).

Aromatic Carbons: Four signals would be expected for the 4-bromophenyl ring. The carbon bonded to bromine (C-Br) would have a characteristic shift, as would the carbon bonded to the nitrogen atom (C-N) and the two sets of equivalent CH carbons.

Aliphatic Carbons: Signals for the two methylene carbons of the propanamide chain and the methoxy carbon would be observed in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would confirm the connectivity within the -CH₂-CH₂- fragment of the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. chemicalbook.com It would be used to definitively assign which protons are attached to which carbons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier Transform Infrared (FT-IR) Spectroscopy Interpretation

The FT-IR spectrum would display characteristic absorption bands for the functional groups in this compound. Key expected bands include:

N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

C=O Stretch (Amide I): A very strong absorption band typically between 1650 and 1680 cm⁻¹.

N-H Bend (Amide II): A strong band around 1550 cm⁻¹.

C-O Stretch: A distinct band for the ether linkage in the methoxy group.

C-Br Stretch: A signal in the fingerprint region at lower wavenumbers.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Aromatic Ring Vibrations: The symmetric stretching of the aromatic ring often gives a strong Raman signal.

C=C and C-C Stretching: These backbone vibrations would be visible.

Symmetry: As a less polar bond, the C-Br stretch might be more prominent in the Raman spectrum compared to the IR spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, which allows for the determination of its elemental formula. While the NIST (National Institute of Standards and Technology) WebBook lists a compound as "Benzamide, N-(4-bromophenyl)-3-methoxy-" with the molecular formula C₁₀H₁₂BrNO₂, which corresponds to this compound, and a molecular weight of 258.11 g/mol , specific high-resolution mass spectrometry data providing a precise measured mass for this compound is not available in the reviewed literature. nist.gov Such data would be crucial for unequivocally confirming the molecular formula by comparing the experimental exact mass to the theoretical calculated mass.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Theoretical Monoisotopic Mass | 257.0051 u |

| Theoretical Average Mass | 258.113 u |

This table presents the theoretical mass values calculated for the molecular formula C₁₀H₁₂BrNO₂. Experimental verification through HRMS is required for confirmation.

Fragmentation Pathway Analysis

The analysis of fragmentation patterns in mass spectrometry offers valuable insights into the structural connectivity of a molecule. When a molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.

A detailed experimental study on the specific fragmentation pathway of this compound under techniques such as electron ionization (EI) or electrospray ionization (ESI) has not been reported in the available scientific literature. While general fragmentation rules for amides and brominated aromatic compounds can suggest likely cleavage points, a definitive analysis requires experimental data for the target compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System and Space Group

There are no published crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, information regarding its crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice, remains undetermined.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Interactions)

The elucidation of intermolecular interactions is critical for understanding the packing of molecules in the solid state, which influences physical properties such as melting point and solubility. For this compound, the presence of an amide group suggests the potential for N-H···O hydrogen bonding. Additionally, the bromine atom could participate in halogen bonding or other non-covalent interactions. However, without experimental crystallographic data, the specific nature and geometry of these interactions in the crystal lattice of the title compound cannot be described.

Computational and Theoretical Investigations of N 4 Bromophenyl 3 Methoxypropanamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of N-(4-bromophenyl)-3-methoxypropanamide. This method offers a balance between accuracy and computational cost, making it well-suited for analyzing the properties of medium-sized organic molecules. DFT calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or STO-3G, to solve the electronic structure of the molecule. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Prior to predicting other properties, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For molecules with flexible bonds, such as the amide linkage and the propanamide chain in the target compound, multiple low-energy conformations may exist.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Amide Structure (Note: This table provides example data for a related N-aryl amide and does not represent the actual values for this compound. Such a table would be generated from DFT geometry optimization.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | ||

| C-N | 1.36 | ||

| N-H | 1.01 | ||

| C-Br | 1.91 | ||

| O=C-N | 123.0 | ||

| C-N-H | 120.5 | ||

| C-C-Br | 119.8 | ||

| C-C-N-C (Amide Plane) | |||

| C-C-C-O (Methoxy Chain) |

Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR Chemical Shifts)

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. The vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy. These predicted spectra can be compared with experimental data to confirm the molecular structure. For instance, the characteristic C=O stretching frequency of the amide group, typically appearing around 1675 cm⁻¹, and the N-H stretching vibration can be identified. youtube.com In studies of related N-aryl acetamides, IR spectroscopy has been used to confirm the presence of key functional groups, with theoretical calculations aiding in the assignment of vibrational bands. nih.gov

Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. A strong correlation between DFT-calculated structures and experimental proton chemical shifts has been established for secondary amides, providing a powerful tool for conformational analysis in solution. nih.gov For this compound, predicting the ¹H and ¹³C NMR spectra would allow for a detailed assignment of the signals to specific atoms in the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts (Note: This table is for illustrative purposes only. Actual values would be derived from specific DFT calculations for this compound.)

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency (cm⁻¹) | ~3300 | N-H stretch |

| ~1675 | C=O stretch (Amide I) | |

| ~1540 | N-H bend (Amide II) | |

| ~1100 | C-O-C stretch | |

| ¹H NMR Chemical Shift (ppm) | ~8.0-8.5 | N-H proton |

| ~7.5 | Aromatic protons (ortho to Br) | |

| ~7.3 | Aromatic protons (ortho to NH) | |

| ~3.3 | -OCH₃ protons | |

| ¹³C NMR Chemical Shift (ppm) | ~170 | C=O carbon |

| ~138 | Aromatic C-N | |

| ~132 | Aromatic C-Br | |

| ~59 | -OCH₃ carbon |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org

A smaller HOMO-LUMO gap suggests higher polarizability, greater chemical reactivity, and a higher propensity for electron transfer. scirp.org In this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed over the amide group. The calculated energies of these orbitals allow for the determination of global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity. nih.gov

Table 3: Frontier Molecular Orbital Properties (Illustrative) (Note: The values presented are hypothetical and serve to illustrate the data obtained from FMO analysis.)

| Parameter | Value (eV) | Description |

| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.0 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | -E(HOMO) |

| Electron Affinity (A) | 1.5 | -E(LUMO) |

| Chemical Hardness (η) | 2.5 | (I - A) / 2 |

| Electrophilicity Index (ω) | 2.56 | μ² / (2η) |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom of the amide group and the oxygen of the methoxy (B1213986) group, highlighting these as sites for hydrogen bonding and electrophilic interactions. The region around the amide hydrogen atom would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. acs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. mmv.org

This analysis can reveal important intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. For example, in this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n → π*), an interaction that is characteristic of the amide resonance and contributes to the planarity of the amide bond. youtube.com It can also describe the polarization of the chemical bonds, providing insights into the charge distribution.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time, especially in a condensed phase (e.g., in a solvent or in an aggregated state). MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions. acs.org

If applied to this compound, MD simulations could provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

Solvation: The arrangement of solvent molecules (e.g., water) around the solute and the specific hydrogen bonding patterns.

Aggregation: The potential for molecules to interact with each other to form dimers or larger aggregates, driven by interactions such as hydrogen bonding between the amide groups or π-stacking of the phenyl rings.

These simulations would rely on a force field, a set of parameters that describes the potential energy of the system. The results would offer a more realistic understanding of the molecule's behavior in a biological or chemical environment.

Solvent Effects on Molecular Behavior

There is no available research on the influence of different solvents on the molecular behavior of this compound. Investigating solvent effects is essential for predicting how the compound will behave in various chemical environments, which can impact its solubility, stability, and reactivity.

Reactivity and Stability Assessments

Assessments of the reactivity and stability of this compound through computational means are not present in the available scientific literature.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

No data from computational studies on the global and local reactivity descriptors, such as Fukui functions, for this compound could be located. These descriptors are vital for predicting the reactive sites of a molecule and understanding its chemical behavior in reactions.

Bond Dissociation Energy (BDE) Calculations

Specific bond dissociation energy (BDE) calculations for this compound are not available in published research. BDE values are important indicators of the stability of chemical bonds within a molecule and are used to predict reaction pathways and thermal stability.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 4 Bromophenyl 3 Methoxypropanamide Analogues

Design Rationales for Analogues based on N-(4-Bromophenyl)-3-Methoxypropanamide

The 4-bromophenyl group is a critical pharmacophoric element. The nature, position, and electronic properties of substituents on this aromatic ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties. The bromine atom at the para-position is a key feature. It is a halogen atom that can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target. Furthermore, its lipophilicity and size can impact how the molecule fits into a binding pocket.

In related series, such as N-acyl-L-valine derivatives, the introduction of a bromine atom has been shown to be beneficial for certain biological activities. mdpi.com Studies on diarylsulphonamides have also systematically explored the effects of bromo substitutions, indicating their potential to enhance cytotoxic potency, particularly when combined with methoxy (B1213986) groups. nih.gov The replacement of the bromine with other groups can modulate activity. For instance, substituting with smaller or larger halogens (Cl, F, I) or with electron-donating or electron-withdrawing groups would alter the electronic distribution and steric profile of the ring.

The following table summarizes potential modifications to the aromatic ring and their rationale, based on general medicinal chemistry principles and findings from related compound classes.

| Modification | Rationale | Potential Impact |

| Varying Halogen at para-position (F, Cl, I) | Modulate halogen bond strength and lipophilicity. | Altered binding affinity and cell permeability. |

| Shifting Bromine Position (ortho, meta) | Probe steric tolerance within the binding site. | Potentially decreased activity due to loss of key interactions at the para-position. |

| Introducing other substituents (e.g., methyl, trifluoromethyl) | Alter electronic properties (electron-donating/withdrawing) and sterics. | Modified binding interactions and metabolic stability. |

| Replacing Phenyl with Heterocycle (e.g., pyridine (B92270), pyrazine) | Introduce potential new hydrogen bond donors/acceptors and modify ADME properties. | Improved solubility and altered target interaction profile. |

The propanamide linker provides a specific spatial arrangement between the aromatic ring and the methoxy group. Its length, rigidity, and the presence of the amide bond are crucial for correct orientation within a binding site.

Modifications to this chain can include:

Altering the length: Shortening or lengthening the carbon chain would change the distance between the key pharmacophoric features.

Introducing rigidity: Incorporating double bonds or cyclopropane (B1198618) rings can lock the conformation of the linker. This can be advantageous if the active conformation is known, as it reduces the entropic penalty upon binding. In some anticancer agents, introducing cis- and trans- double bonds in place of a carbonyl group has been explored to extend SAR studies. nih.gov

Modifying the amide bond: The amide group is a key hydrogen bond donor (N-H) and acceptor (C=O). Replacing it with bioisosteres like a reverse amide, an ester, or a ketone could probe the importance of these interactions. However, the amide bond is often crucial for activity. For example, in a series of benzamides, the amide functionality was found to be a key area for SAR exploration. nih.gov

SAR studies on the anticonvulsant Lacosamide, which features an N-benzyl-2-acetamido-3-methoxypropionamide structure, have shown that modifications to the propionamide (B166681) backbone are critical. nih.govscilit.com These studies underscore the importance of the stereochemistry and the substituents on the chain for biological activity.

The methoxy group (-OCH3) is a prevalent feature in many biologically active molecules and can significantly influence a compound's properties. nih.gov It is a small, lipophilic group that can also act as a hydrogen bond acceptor through its oxygen atom. Its role can be multifaceted:

Direct Binding: The oxygen atom can form a hydrogen bond with a donor group on a biological target.

Conformational Control: The methoxy group can influence the preferred conformation of the side chain, orienting it for optimal binding.

Metabolic Stability: Compared to a hydroxyl group, a methoxy group is less prone to phase II metabolism (glucuronidation or sulfation), which can improve a compound's metabolic stability and duration of action.

Physicochemical Properties: The methoxy group can impact a compound's solubility and lipophilicity. nih.gov

In SAR studies of the anticonvulsant Lacosamide, the 3-methoxy group was found to be important for activity. nih.govscilit.com Replacing it with larger, bulkier groups led to a decrease in anticonvulsant activity, suggesting that the size of this substituent is critical. nih.gov However, small, non-polar groups were well-tolerated, indicating that this region of the binding site is likely hydrophobic and sterically constrained. nih.govscilit.com

The following table summarizes the potential impact of modifying the methoxy group based on findings from related compounds. nih.gov

| Original Group | Modified Group | Observed/Potential Impact on Activity |

| Methoxy (-OCH3) | Ethoxy (-OCH2CH3) | Maintained significant activity, but potentially slightly reduced. |

| Methoxy (-OCH3) | Propoxy (-O(CH2)2CH3) | Further decrease in activity. |

| Methoxy (-OCH3) | Isopropoxy (-OCH(CH3)2) | Significant loss of activity, suggesting steric hindrance. |

| Methoxy (-OCH3) | Benzyloxy (-OCH2Ph) | Loss of activity due to steric bulk. |

Strategies for Modulating Molecular Properties

Beyond the rational design of analogues, specific strategies can be employed to fine-tune the electronic and steric properties of the molecule to optimize its interactions with a biological target.

The electronic nature of the substituents on the 4-bromophenyl ring can directly influence the properties of the amide linkage. An electron-withdrawing group (like a nitro or trifluoromethyl group) on the aromatic ring will make the amide nitrogen less electron-rich and the N-H proton more acidic. Conversely, an electron-donating group (like an amino or methoxy group) will increase the electron density on the nitrogen.

These electronic modulations can affect:

Hydrogen Bonding: The strength of the N-H hydrogen bond can be tuned. A more acidic proton will form a stronger hydrogen bond with an acceptor on the target.

Amide Bond Stability: The electronic environment can influence the susceptibility of the amide bond to hydrolysis by metabolic enzymes.

Rotational Barrier: The rotational barrier around the aryl-N bond can be affected, which in turn can influence the molecule's preferred conformation.

In studies of aryloxypropanolamine agonists, it was suggested that increasing the electronic deficiency of the benzene (B151609) ring by adding electron-attracting groups could improve biological activity. mdpi.com

Steric bulk is a critical factor in molecular design. Introducing bulky substituents can be used to probe the size and shape of a binding pocket. If a bulky group leads to a loss of activity, it suggests that the binding site is sterically constrained in that region.

Introducing conformational constraints, such as by incorporating rings or double bonds into the propanamide linker, can be a powerful strategy. While flexible molecules can adopt many conformations, only one may be the "active" conformation that binds to the target. By pre-organizing the molecule into a more rigid structure that mimics this active conformation, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity.

For example, SAR studies on Lacosamide analogues showed that introducing larger moieties at the 3-oxy position resulted in a loss of anticonvulsant activity, indicating significant steric hindrance at this site. nih.gov This highlights the importance of mapping steric tolerance to guide the design of more potent analogues.

Ligand-Based and Structure-Based Drug Design Approaches

The design of novel analogues of this compound, a compound belonging to the N-aryl-alkoxy-amide class, leverages both ligand-based and structure-based drug design principles. These computational strategies are essential for rationally modifying molecular structures to enhance potency, selectivity, and pharmacokinetic profiles. While specific research on this compound itself is not extensively published, a wealth of information can be extrapolated from detailed structure-activity relationship (SAR) studies of closely related, neurologically active compounds.

A key reference compound is Lacosamide, or (R)-N-benzyl-2-acetamido-3-methoxypropionamide, an approved anticonvulsant drug. nih.gov It shares the critical N-substituted 3-methoxypropanamide (B1366321) backbone, making its design principles highly relevant for developing analogues of this compound. Ligand-based methods utilize the knowledge of active molecules like Lacosamide to build predictive models, while structure-based methods, where available, use the three-dimensional structure of the biological target to guide the design of more effective molecules. drughunter.comnih.gov

Pharmacophore Modeling Based on Related Active Compounds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For N-aryl-3-methoxypropanamide analogues, pharmacophore models are primarily derived from the known anticonvulsant activities and binding modes of compounds like Lacosamide. conicet.gov.ar These models are crucial for virtual screening of compound libraries and for guiding the design of new chemical entities with a higher probability of being active.

The primary mechanism of action for related compounds is the selective enhancement of slow inactivation of voltage-gated sodium channels (Nav), which is a key target in the treatment of epilepsy. nih.govnih.gov Docking studies on related molecules have also suggested potential interactions with other targets, such as the zinc-binding site of carbonic anhydrase. conicet.gov.ar Based on these interactions, a consensus pharmacophore for this class of compounds can be defined by several key features:

Aromatic/Hydrophobic Region: This feature is provided by the N-aryl group, such as the 4-bromophenyl moiety. It is believed to engage in hydrophobic or van der Waals interactions within a specific pocket of the target protein. In Lacosamide, this role is filled by the benzyl (B1604629) group. nih.gov

Hydrogen Bond Acceptor/Donor: The central amide linkage is a critical pharmacophoric element, capable of forming hydrogen bonds with amino acid residues in the target's binding site.

Polar/Hydrogen Bond Acceptor Moiety: The ether oxygen of the 3-methoxy group serves as a key hydrogen bond acceptor, contributing to the binding affinity and specificity of the molecule.

Defined Spatial Geometry: The relative orientation of these features, dictated by the propanamide backbone, is crucial for fitting correctly into the binding site of the target protein. Studies on Lacosamide have shown that its anticonvulsant activity is stereospecific, highlighting the importance of a precise 3D arrangement. nih.gov

| Feature | Role in Biological Activity | Corresponding Moiety in this compound |

| Aromatic Region | Hydrophobic interactions, π-stacking with aromatic residues. | 4-Bromophenyl group |

| Hydrogen Bond Donor | Interaction with acceptor residues in the binding pocket. | Amide N-H |

| Hydrogen Bond Acceptor | Interaction with donor residues in the binding pocket. | Amide C=O |

| Polar Acceptor | Additional hydrogen bonding or polar interactions. | Ether oxygen of the 3-methoxy group |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify a lead compound to improve its properties or to create novel, patentable chemical entities while retaining desired biological activity. researchgate.netyoutube.commdpi.com These techniques are applied to analogues of this compound to explore new chemical space and optimize molecular characteristics.

Bioisosteric Replacements involve substituting one atom or functional group with another that has similar physical or chemical properties, leading to a similar biological response. cambridgemedchemconsulting.com This can be used to fine-tune potency, alter metabolic stability, improve solubility, or reduce toxicity. For the this compound scaffold, several positions are amenable to bioisosteric modification:

Aryl Moiety: The 4-bromophenyl ring can be replaced with other aromatic or heteroaromatic systems. For example, replacing it with a thiophene (B33073) ring, as has been done in other anticonvulsant design programs, can alter electronic and lipophilic properties. nih.gov Other potential replacements include different halogen substitutions (e.g., chloro, fluoro) or the introduction of small electron-withdrawing groups to modulate binding interactions.

Amide Linker: The amide bond is a common site for metabolic cleavage. Replacing it with more stable bioisosteres like a 1,2,3-triazole, oxadiazole, or a reversed amide can enhance metabolic stability and pharmacokinetic profile. drughunter.com These changes can also alter the hydrogen-bonding vectors of the molecule.

Alkoxy Side Chain: SAR studies on Lacosamide have demonstrated that the 3-oxy position can tolerate small, non-bulky, and hydrophobic substituents while retaining significant anticonvulsant activity. nih.gov This suggests that the methoxy group in this compound could be replaced with groups such as ethoxy, propoxy, or even small alkylthio ethers to probe the steric and electronic limits of the corresponding binding pocket.

Scaffold Hopping is a more profound modification where the central core or backbone of the molecule is replaced with a functionally equivalent but structurally distinct scaffold. youtube.com The goal is to retain the key pharmacophoric features in their correct 3D orientation. For the this compound template, this could involve replacing the flexible propanamide backbone with a more rigid cyclic structure, such as a hydantoin (B18101) or a pyrrolidine-2,5-dione core, which are scaffolds known to be present in other classes of anticonvulsant drugs. nih.govnih.gov Such a strategy aims to discover new chemotypes with potentially improved properties or novel modes of action.

| Original Fragment | Potential Bioisosteric/Scaffold Replacement(s) | Rationale for Modification |

| 4-Bromophenyl (Aryl) | Thiophene, Pyridine, 4-Chlorophenyl, 4-Trifluoromethylphenyl | Modulate electronics, lipophilicity, and potential for new vector interactions (e.g., H-bonding with pyridine nitrogen). nih.gov |

| Amide Linker | 1,2,3-Triazole, Oxadiazole, Reversed Amide, Trifluoroethylamine | Enhance metabolic stability, alter hydrogen bonding capacity, and modify physicochemical properties. drughunter.com |

| 3-Methoxypropyl (Core) | Pyrrolidine-2,5-dione, Hydantoin | Scaffold Hop: Introduce a known anticonvulsant core to maintain pharmacophore while gaining novel IP and properties. nih.govmdpi.com |

| Methoxy Group (Side Chain) | Ethoxy, Propoxy, Methylthio | Probe steric and electronic tolerance of the binding site; fine-tune hydrophobic interactions. nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of amides is a cornerstone of organic chemistry, and the pursuit of more efficient, sustainable, and versatile methods is a continuous endeavor. sigmaaldrich.commdpi.com For a molecule like N-(4-bromophenyl)-3-methoxypropanamide, future research could move beyond traditional methods, which often require harsh conditions or generate significant waste, towards greener catalytic alternatives. sigmaaldrich.com

The direct condensation of a carboxylic acid and an amine is the most atom-economical approach, but it typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) salt. mdpi.com Catalytic systems offer a solution by enabling the reaction to proceed under milder conditions. mdpi.com Boron-based catalysts, such as boronic acids and borate (B1201080) esters, have emerged as a highly effective class for direct amidation, allowing the coupling of functionalized substrates with the simple removal of water as the only byproduct. mdpi.comcatalyticamidation.infoucl.ac.uk Research could focus on applying and optimizing these boron catalysts for the synthesis of this compound and its derivatives.

Another promising area is the use of metal-based catalysts. Inexpensive and abundant metals like copper have been shown to effectively catalyze the formation of N-aryl amides from various starting materials, including arylboronic acids and nitriles, often without the need for expensive ligands and under environmentally friendly, air-tolerant conditions. organic-chemistry.orgorganic-chemistry.org Exploring ligand-free, copper-catalyzed routes could provide a highly efficient and economical pathway to the target compound. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Amide Synthesis

| Method | Description | Potential Advantages for this compound | Key Research Focus |

|---|---|---|---|

| Traditional Amidation | Use of stoichiometric coupling reagents or high-temperature thermal condensation. | Well-established procedures. | High waste generation, harsh conditions. |

| Boron-Catalyzed Amidation | Employs catalysts like boronic acids or borate esters to facilitate direct condensation of a carboxylic acid and an amine. mdpi.comucl.ac.uk | High atom economy, mild reaction conditions, generation of water as the only byproduct. catalyticamidation.info | Catalyst optimization, substrate scope expansion, scale-up feasibility. |

| Copper-Catalyzed Amidation | Utilizes inexpensive copper catalysts for coupling aryl precursors (e.g., arylboronic acids) with amide sources. organic-chemistry.org | Cost-effective, high tolerance for functional groups, environmentally friendly (can use air as oxidant). organic-chemistry.org | Development of ligand-free systems, broadening the range of applicable starting materials. |

| Ruthenium-Catalyzed Dehydrogenative Coupling | Forms amides directly from alcohols and amines with the liberation of hydrogen gas (H2). sigmaaldrich.com | High atom economy, avoids pre-activation of starting materials. | Catalyst efficiency, substrate compatibility, managing gaseous byproducts. |

Development of Advanced Analytical Techniques for Real-time Monitoring

To fully optimize any synthetic process, a detailed understanding of the reaction kinetics, intermediate formation, and byproduct generation is crucial. coleparmer.com Traditional offline analysis methods (like TLC or end-of-reaction HPLC) provide only snapshots in time. Future research should focus on implementing advanced, in-line analytical techniques for the real-time monitoring of the synthesis of this compound. coleparmer.comresearchgate.net

Process Analytical Technology (PAT) offers significant advantages for reaction understanding and control. researchgate.net Spectroscopic methods are particularly well-suited for this purpose. For instance, Raman or infrared (IR) spectroscopy can be used via an immersion probe to continuously monitor the concentration of reactants, intermediates, and the final product directly within the reaction vessel. nih.gov This provides immediate feedback, allowing for precise determination of reaction endpoints and the identification of optimal process parameters. researchgate.netnih.gov

Mass spectrometry (MS) based techniques also offer powerful real-time monitoring capabilities. acs.org Methods like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) can directly measure neutral organic analytes in complex reaction mixtures, providing valuable mechanistic insights and quantitative data for process optimization. acs.org Similarly, interfacing Nuclear Magnetic Resonance (NMR) spectroscopy with micro-flow reactors (MICCS-NMR) allows for the direct detection of transient intermediates, which is invaluable for mechanistic studies. researchgate.net

Table 2: Real-time Analytical Techniques for Synthesis Monitoring

| Technique | Principle | Application to this compound Synthesis |

|---|---|---|

| Raman Spectroscopy | Measures vibrational modes of molecules, providing a chemical fingerprint. Signal intensity is proportional to concentration. nih.gov | In-line monitoring of the disappearance of starting materials and the appearance of the amide product. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by specific molecular bonds. | Tracking changes in key functional groups, such as the carbonyl stretch, to follow reaction progress. |

| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. acs.org | Real-time identification of the product and any byproducts or intermediates, offering high sensitivity. |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to reveal detailed information about molecular structure and dynamics. researchgate.net | Monitoring the reaction in a flow setup to obtain structural information on all species present and elucidate the reaction mechanism. |

The application of these techniques would transform the synthesis from a trial-and-error process to a precisely controlled and understood manufacturing operation, ensuring high quality and reproducibility. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Should this compound or its analogues demonstrate biological activity in non-human systems, a critical future research direction would be to elucidate their mechanism of action. A systems biology approach, integrating multiple layers of "omics" data, provides a holistic view of how a compound affects a biological system. nih.govfiveable.me This moves beyond identifying a single target to understanding the broader network of interactions. rsc.org

This research would involve treating a model biological system (e.g., cell cultures or small organisms) with the compound and then collecting data across various molecular levels:

Genomics/Transcriptomics: Analyzing changes in gene expression (RNA levels) to see which genes are turned on or off in response to the compound. nih.gov

Proteomics: Measuring changes in the abundance and post-translational modifications of proteins, which are often the direct targets of small molecules and the functional machinery of the cell. nih.govnih.gov

Metabolomics: Profiling the levels of small-molecule metabolites to understand how the compound alters the metabolic state of the system.

Integrating these disparate datasets is a significant challenge but offers profound insights. nih.govrsc.org Computational tools, including network-based methods and machine learning algorithms, are essential for merging and interpreting multi-omics data to identify key pathways and molecular networks perturbed by the compound. fiveable.mersc.org For example, a deep learning framework could predict proteome profiles based on other omics data, helping to overcome challenges like data scarcity in proteomics. nih.gov This comprehensive understanding is crucial for validating the compound's mechanism and identifying potential biomarkers of its activity.

Rational Design of this compound Analogues for Specific Molecular Targets

Building on initial findings, a key research avenue is the rational design of analogues to improve potency, selectivity, or other properties. nih.gov This involves systematically modifying the chemical structure of this compound and assessing how these changes affect its activity. This process, known as establishing a Structure-Activity Relationship (SAR), is fundamental to medicinal chemistry. nih.gov

Future research could explore several modifications to the parent structure:

Aryl Ring Substitution: Replacing the bromine atom at the 4-position with other halogens (F, Cl, I) or with various electron-donating or electron-withdrawing groups to probe the electronic and steric requirements for activity.

Amide Linker Modification: Altering the length or branching of the propanamide chain, or introducing conformational constraints, to optimize the orientation and binding to a potential target.

Methoxy (B1213986) Group Alteration: Replacing the methoxy group with other alkoxy groups or functional moieties to explore additional binding interactions.

This process can be greatly enhanced by computational chemistry. Molecular modeling and docking simulations can predict how designed analogues might bind to a specific protein target, allowing researchers to prioritize the synthesis of the most promising compounds. This iterative cycle of design, synthesis, and testing is central to optimizing a lead compound.

Predictive Modeling for Absorption and Distribution within Biological Systems (excluding human data)

Before a compound can be effective, it must reach its target in a biological system. Predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore critical. nih.gov Future research on this compound and its analogues would heavily rely on in silico (computational) models to predict these properties in non-human biological systems, reducing the need for extensive animal testing in the early stages. nih.gov

A variety of computational tools and web servers are available for this purpose. nih.govnih.gov These models use a compound's chemical structure to predict key parameters:

Lipophilicity: A measure of how well a compound dissolves in fats and lipids, which influences its ability to cross cell membranes. nih.gov

Aqueous Solubility: The ability of a compound to dissolve in water, which is crucial for its absorption from the gut in oral administration models. nih.gov

Membrane Permeability: Predicting passage across biological barriers, often using models based on experimental data from systems like Caco-2 cells. nih.govresearchgate.net

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its distribution and availability to reach target tissues.

Physiologically-based pharmacokinetic (PBPK) models can integrate these predicted parameters to simulate the compound's journey through a whole biological system (e.g., a rat), providing estimates of its concentration in various organs over time. nih.gov These predictive models are invaluable for flagging potential liabilities early and for guiding the design of analogues with more favorable pharmacokinetic profiles. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Key applications include:

Synthesis Optimization: ML algorithms can analyze data from a small number of initial experiments to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield, often outperforming human intuition by exploring a wider, less biased parameter space. bohrium.comresearchgate.net

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on vast libraries of known molecules to design entirely new analogues of this compound that are predicted to have desired properties. researchgate.netnih.gov

Property Prediction: Deep learning models can be trained to predict a wide range of properties, from biological activity against a specific target to ADME profiles, with increasing accuracy. nih.govnih.gov This allows for rapid virtual screening of millions of potential compounds before any are synthesized. mdpi.com

Data Analysis: AI is crucial for making sense of the large, complex datasets generated by modern research, such as in the multi-omics analysis described earlier. researchgate.net

The integration of AI with robotic automation platforms can create "self-driving" laboratories, where algorithms design experiments, robots execute them, and the results are used to train the next iteration of models, dramatically accelerating the pace of discovery. beilstein-journals.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-3-methoxypropanamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling 4-bromoaniline with 3-methoxypropanoyl chloride under basic conditions. Yield optimization can be achieved by:

- Catalyst Screening : Testing bases like triethylamine or pyridine to enhance acylation efficiency .

- Solvent Selection : Using anhydrous dichloromethane or THF to minimize hydrolysis side reactions .

- Temperature Control : Maintaining 0–5°C during reagent addition to suppress thermal decomposition .